molecular formula C11H9Cl2NO2 B6279793 5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 1215990-56-9

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B6279793
CAS No.: 1215990-56-9
M. Wt: 258.1
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Description

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a 3-chloro-4-methoxyphenyl group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable oxazole precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazole derivatives, while oxidation reactions can produce oxazole derivatives with higher oxidation states.

Scientific Research Applications

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)propionic acid
  • 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

5-(3-chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is unique due to its specific structural features, such as the presence of both a chloromethyl group and a 3-chloro-4-methoxyphenyl group attached to the oxazole ring. These structural features confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

CAS No.

1215990-56-9

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1

Purity

0

Origin of Product

United States

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